molecular formula C26H29ClN2 B10796881 CXCR4 antagonist 22

CXCR4 antagonist 22

Cat. No.: B10796881
M. Wt: 405.0 g/mol
InChI Key: XBEBHNXBLIDZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR4 antagonist 22 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. By blocking CXCR4, this compound can interfere with these processes, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 22 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 22 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

CXCR4 antagonist 22 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of CXCR4 and its interactions with other molecules.

    Biology: Employed in research on immune cell trafficking, cancer metastasis, and HIV infection.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, HIV, and immune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CXCR4

Mechanism of Action

CXCR4 antagonist 22 exerts its effects by binding to the CXCR4 receptor and preventing its activation by its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition blocks downstream signaling pathways, including the activation of G protein-coupled receptors, which are involved in cell migration, survival, and proliferation. By disrupting these pathways, this compound can inhibit processes such as cancer cell metastasis and immune cell trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CXCR4 antagonist 22 is unique in its specific binding affinity and selectivity for the CXCR4 receptor. Its distinct chemical structure allows for targeted inhibition of CXCR4, making it a valuable tool in both research and therapeutic applications. Compared to other CXCR4 antagonists, this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C26H29ClN2

Molecular Weight

405.0 g/mol

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-[(3-phenylphenyl)methyl]methanamine

InChI

InChI=1S/C26H29ClN2/c27-26-12-5-4-10-25(26)20-29-15-13-21(14-16-29)18-28-19-22-7-6-11-24(17-22)23-8-2-1-3-9-23/h1-12,17,21,28H,13-16,18-20H2

InChI Key

XBEBHNXBLIDZDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNCC2=CC(=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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